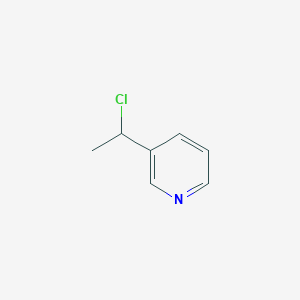

3-(1-Chloroethyl)pyridine

Beschreibung

3-(1-Chloroethyl)pyridine is a pyridine derivative featuring a chloroethyl (-CH2CH2Cl) substituent at the 3-position of the pyridine ring. Chloroethyl groups are known to influence lipophilicity and reactivity, often contributing to alkylation or covalent interactions in biological systems . Pyridine-based compounds are widely explored in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π stacking, which are critical for target binding .

Eigenschaften

Molekularformel |

C7H8ClN |

|---|---|

Molekulargewicht |

141.60 g/mol |

IUPAC-Name |

3-(1-chloroethyl)pyridine |

InChI |

InChI=1S/C7H8ClN/c1-6(8)7-3-2-4-9-5-7/h2-6H,1H3 |

InChI-Schlüssel |

NYEDROBJCDOGEE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CN=CC=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(1-Chlorethyl)pyridin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Nucleophile Substitution: Das Chloratom kann durch andere Nucleophile, wie Hydroxidionen, Amine oder Thiole, ersetzt werden.

Oxidation: Die Ethylgruppe kann oxidiert werden, um 3-(1-Chloracetyl)pyridin zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um 3-Ethylpyridin zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumhydroxid (NaOH) oder Ammoniak (NH3) werden üblicherweise verwendet.

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können eingesetzt werden.

Reduktion: Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) wird häufig verwendet.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Produkte wie 3-(1-Hydroxyethyl)pyridin oder 3-(1-Aminoethyl)pyridin.

Oxidation: 3-(1-Chloracetyl)pyridin.

Reduktion: 3-Ethylpyridin.

Wissenschaftliche Forschungsanwendungen

3-(1-Chlorethyl)pyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Es dient als Baustein für die Entwicklung von biologisch aktiven Molekülen.

Medizin: Die Verbindung wird auf ihre potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere in der Synthese von Arzneimitteln mit antimikrobiellen und krebshemmenden Eigenschaften.

Industrie: Es wird bei der Produktion von Agrochemikalien und anderen Spezialchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 3-(1-Chlorethyl)pyridin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit zellulären Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu verschiedenen biochemischen Wirkungen führt. Die genauen molekularen Zielstrukturen und beteiligten Signalwege können je nach dem spezifischen Kontext seiner Verwendung variieren.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Chloroethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

Oxidation: The ethyl group can be oxidized to form 3-(1-Chloroacetyl)pyridine.

Reduction: The compound can be reduced to form 3-ethylpyridine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Major Products Formed

Nucleophilic Substitution: Products such as 3-(1-Hydroxyethyl)pyridine or 3-(1-Aminoethyl)pyridine.

Oxidation: 3-(1-Chloroacetyl)pyridine.

Reduction: 3-ethylpyridine.

Wissenschaftliche Forschungsanwendungen

3-(1-Chloroethyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(1-Chloroethyl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

Substituent Effects on Target Engagement

- LSD1 Inhibitors (e.g., Compound 17): The 3-(piperidin-4-ylmethoxy) group enables potent, selective LSD1 inhibition by forming hydrophobic and electrostatic interactions with the enzyme's active site (e.g., Asp555, Phe538, and Met332). This substituent optimizes binding affinity while minimizing off-target effects on monoamine oxidases (MAOs) .

- 3-(1-Chloroethyl)pyridine: The chloroethyl group may confer alkylating activity, akin to nitrosoureas like BCNU, which crosslink DNA. However, this mechanism is non-selective and associated with systemic toxicity .

Selectivity and Toxicity Profiles

- LSD1 Inhibitors : Exhibit high selectivity (>160-fold) for LSD1 over MAO-A/MAO-B due to precise steric and electronic complementarity with the enzyme’s active site .

- BCNU : Demonstrates broad cytotoxicity due to DNA alkylation, limiting its therapeutic index. Delayed hematopoietic toxicity is a major drawback .

- 3-(1-Chloroethyl)pyridine : Hypothetically, its chloroethyl group could lead to off-target alkylation, resembling BCNU’s toxicity profile. This contrasts sharply with the targeted mechanism of LSD1 inhibitors.

Enzyme Kinetics and Binding Modes

- LSD1 Inhibitors : Competitive inhibition is observed, with Ki values as low as 29 nM. Molecular docking studies reveal that the piperidinylmethoxy group occupies a hydrophobic pocket near FAD, while the pyridine ring engages in π-π interactions with Tyr761 .

- BCNU: Inhibits DNA synthesis via alkylation of guanine residues, independent of enzyme binding.

Therapeutic Implications

- LSD1 Inhibitors: Promising for cancers reliant on LSD1-mediated epigenetic regulation (e.g., MLL-rearranged AML). Compound 17 reduces H3K4 methylation and inhibits leukemia cell proliferation (EC₅₀ = 280 nM) with minimal impact on normal cells .

- BCNU : Historically used in glioblastoma and lymphoma but largely replaced by targeted therapies due to toxicity .

- 3-(1-Chloroethyl)pyridine: May lack the specificity required for epigenetic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.